Amg-837

GPR40 agonist potency calcium flux assay EC50 comparison

Researchers screening GPR40 agonists face confounding hepatotoxicity that derails lead optimization. AMG-837 (CAS 865231-46-5) is a validated hepatotoxicity-negative GPR40 partial agonist benchmark. • No acute liver injury in murine models, unlike TAK-875 (Tamura et al., 2018) • >769-fold selectivity for GPR40 over GPR120 (EC50 >10,000 vs. 13.5 nM) • 84% oral bioavailability in rats at 0.5 mg/kg, enabling chronic oral dosing • Validated in perfused rat intestine GLP-1 secretion model (Christensen et al., 2015) Supplied as lyophilized powder, ≥98% purity, shipped ambient. For research use only.

Molecular Formula C26H21F3O3
Molecular Weight 438.4 g/mol
CAS No. 865231-46-5
Cat. No. B605415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmg-837
CAS865231-46-5
SynonymsAMG-837, AMG837, AMG 837
Molecular FormulaC26H21F3O3
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m0/s1
InChIKeyZOPNBMMVVZRSGH-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG-837 GPR40 Partial Agonist Overview


AMG-837 (CAS 865231-46-5), also known as (3S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid, is a synthetic small-molecule partial agonist of the free fatty acid receptor 1 (FFAR1/GPR40) [1]. Developed by Amgen through lead optimization of a high-throughput screening hit, AMG-837 was advanced to Phase I clinical trials as a potential oral antidiabetic agent [1][2]. The compound is commercially available primarily as its calcium hydrate or sodium salt forms for preclinical research applications. Its mechanism involves glucose-dependent potentiation of insulin secretion from pancreatic β-cells, distinguishing it from sulfonylureas that act independently of ambient glucose levels and carry hypoglycemia risk [1].

AMG-837 vs. Other GPR40 Agonists


GPR40 agonists exhibit substantial variation in potency, species cross-reactivity, selectivity over related fatty acid receptors, pharmacokinetic behavior, and clinical safety profiles [1]. Substituting AMG-837 with another in-class compound such as TAK-875, GW9508, TUG-770, AM-1638, AM-5262, or LY2881835 is not scientifically justifiable without direct comparative data. Notably, while TAK-875 advanced to Phase III before withdrawal due to hepatotoxicity, AMG-837 did not induce liver injury in comparative murine transcriptome studies [2]. Furthermore, AMG-837 exhibits high oral bioavailability (F=84% in rats) and receptor selectivity (>769-fold over GPR120) that may not be replicated by other GPR40 agonists . The following quantitative evidence establishes the specific dimensions along which AMG-837 is differentiated.

AMG-837 Comparative Evidence


GPR40 Calcium Flux Potency

AMG-837 activates human GPR40 in a calcium flux assay with an EC50 of 13.5 nM [1]. This potency is approximately 5-fold higher than TAK-875 (fasiglifam) which has a reported EC50 of 72 nM for GPR40 , and approximately 3.7-fold higher than GW9508 which has an EC50 of approximately 50 nM . TUG-770 shows even higher potency with an EC50 of 6 nM for human FFA1 , but AMG-837's partial agonism profile may confer distinct pharmacological properties compared to full agonists.

GPR40 agonist potency calcium flux assay EC50 comparison

GPR40 Selectivity over GPR120

AMG-837 exhibits high selectivity for GPR40 over related free fatty acid receptors. In calcium flux assays using CHO cells co-transfected with expression plasmids for each receptor and the aequorin reporter, AMG-837 showed EC50 values >10,000 nM for GPR41, GPR43, and GPR120, compared to 13.5 nM for human GPR40 [1]. This represents a >769-fold selectivity window for GPR40 over GPR120. In contrast, GW9508 shows only approximately 100-fold selectivity for GPR40 over GPR120 (pEC50 7.32 vs. <4.3) .

receptor selectivity off-target activity GPR120 GPR41 GPR43

Hepatotoxicity vs. TAK-875

A comparative hepatic transcriptome study in mice evaluated three GPR40 agonists—TAK-875 (fasiglifam), AMG-837, and TUG-770. Among these, only TAK-875 induced acute liver injury, while AMG-837 and TUG-770 served as non-hepatotoxic negative controls [1]. TAK-875-treated liver showed enrichment of genes involved in inflammation, endoplasmic reticulum (ER) stress, apoptosis, and hepatic lipid accumulation, whereas AMG-837 did not induce these pathogenic transcriptional changes. This aligns with the clinical outcome: TAK-875 Phase III trials were terminated due to liver safety concerns [2], whereas AMG-837 development was halted for lack of efficacy in healthy volunteers rather than toxicity .

hepatotoxicity liver safety DILI transcriptomics TAK-875 comparator

Oral Bioavailability in Rats

AMG-837 demonstrates high oral bioavailability in rats. At an oral dose of 0.5 mg/kg, AMG-837 achieved a bioavailability (F) of 84% and a total plasma Cmax of 1.4 µM . This is notably higher than the reported oral bioavailability of TUG-770, which is described as orally active but without a specific F value published in readily available sources, and AM-1638, which exhibits moderate cross-species plasma clearance and volume of distribution .

oral bioavailability pharmacokinetics rat Cmax AUC

GLP-1 Secretion in Isolated Intestine

In an ex vivo isolated perfused rat small intestine model, vascular administration of 10 µmol/L AMG-837 significantly increased GLP-1 secretion compared to basal levels (P < 0.05) [1]. This effect was comparable to that observed with 10 µmol/L TAK-875 and 1 mmol/L linoleic acid (the endogenous FFAR1 ligand), all of which significantly stimulated GLP-1 release via the vascular route but not the luminal route [1]. In contrast, GPR40 partial agonists such as AMG-837 engage primarily the pancreatic β-cell axis in vivo, whereas full agonists like AM-1638 and AM-5262 engage the enteroinsular axis more broadly [2].

GLP-1 secretion incretin enteroendocrine L cells ex vivo rat intestine

Insulin Secretion in Mouse Islets

AMG-837 stimulates insulin secretion from isolated mouse islets in a glucose-dependent manner with an EC50 of 142 ± 20 nM [1]. This value represents the functional potency in a primary tissue preparation, which is more physiologically relevant than recombinant cell-based receptor activation assays. For comparison, GW9508 potentiates glucose-stimulated insulin secretion in MIN6 pancreatic β-cells (a cell line) with a pEC50 of 6.14 (approximately 724 nM), indicating lower functional potency in a cell-based insulin secretion assay .

insulin secretion glucose-stimulated insulin secretion mouse islets GSIS ex vivo

AMG-837 Research Applications


GPR40 Hepatotoxicity Screening & Safety

Use AMG-837 as a hepatotoxicity-negative reference compound in studies evaluating the liver safety of novel GPR40 agonists. As demonstrated by Tamura et al. (2018), AMG-837 does not induce acute liver injury in mice, in contrast to TAK-875, which caused significant hepatic transcriptomic changes indicative of inflammation, ER stress, and apoptosis [1]. Researchers screening GPR40 agonist libraries or developing new chemical entities can co-assay AMG-837 to establish a baseline for non-hepatotoxic GPR40 activation, distinguishing target-mediated pharmacology from compound-specific toxicity.

Oral Bioavailability Rodent Models

Employ AMG-837 in rodent models (rat or mouse) where high and consistent oral bioavailability is critical for achieving target plasma concentrations. AMG-837's oral bioavailability of 84% in rats at 0.5 mg/kg enables efficient dose-response studies without requiring intravenous administration or complex formulations . This makes AMG-837 particularly suitable for chronic dosing studies (e.g., 21-day Zucker fatty rat models) where reliable daily oral exposure is required to assess sustained glycemic improvements [2].

GPR40-Selective Insulin Secretion Research

Utilize AMG-837 in experiments where selective activation of GPR40 without engagement of GPR120 is essential. AMG-837's >769-fold selectivity for GPR40 over GPR120 (EC50 >10,000 nM vs. 13.5 nM) provides a clean pharmacological tool to attribute observed effects specifically to GPR40 signaling [3]. This contrasts with less selective agonists like GW9508, which shows only ~70-100-fold selectivity and may confound results in systems co-expressing GPR120. Recommended for studies in primary islets, β-cell lines, or tissues where GPR120 expression may be present.

Ex Vivo GLP-1 Secretion Models

Apply AMG-837 in isolated perfused rat small intestine preparations to investigate GPR40-mediated GLP-1 secretion. Christensen et al. (2015) validated that vascular administration of 10 µmol/L AMG-837 significantly stimulates GLP-1 release (P < 0.05), establishing the compound's utility in ex vivo incretin biology studies [4]. This model allows distinction between direct and indirect effects of FFAR1 activation and can be used to compare partial vs. full agonists, as AMG-837's partial agonism profile may differentially engage the enteroinsular axis compared to full agonists like AM-1638 and AM-5262 [5].

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